molecular formula C25H23N3O B15013128 (1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B15013128
M. Wt: 381.5 g/mol
InChI Key: BFKBPYMBHZFZPB-VSKRKVRLSA-N
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Description

1-(2,2-Dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile is a complex organic compound with a unique structure that combines a pyrroloquinoline core with phenyl and dimethylpropanoyl groups

Preparation Methods

The synthesis of 1-(2,2-dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrroloquinoline core, followed by the introduction of the phenyl and dimethylpropanoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(2,2-Dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile can be compared with other similar compounds, such as:

    1-(2,2-Dimethylpropanoyl)-2-(3-pyridinyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile: Similar structure but with a pyridinyl group instead of a phenyl group.

    1-(2,2-Dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile: Similar structure but with a different hydrogenation state

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C25H23N3O/c1-24(2,3)23(29)22-21(18-10-5-4-6-11-18)25(15-26,16-27)20-14-13-17-9-7-8-12-19(17)28(20)22/h4-14,20-22H,1-3H3/t20-,21-,22+/m1/s1

InChI Key

BFKBPYMBHZFZPB-VSKRKVRLSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=CC=C4

Origin of Product

United States

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